Comparative Lipophilicity: 3,4-Difluoro vs. Mono-Fluoro and Non-Fluorinated Amidoximes
3,4-Difluoro-N'-hydroxybenzene-1-carboximidamide exhibits a computed XLogP3 value of 1.4 [1]. This is a critical differentiator from its mono-fluorinated analog 4-fluoro-N'-hydroxybenzene-1-carboximidamide, which, due to a lower molecular weight and reduced fluorination, would be expected to have a significantly lower lipophilicity. The higher lipophilicity of the 3,4-difluoro compound can directly influence membrane permeability and in vivo distribution, a factor that cannot be replicated by using the mono-fluoro analog.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 4-Fluoro-N'-hydroxybenzene-1-carboximidamide (expected value <1.4, exact data not available) |
| Quantified Difference | Not quantified, but directionally higher for the 3,4-difluoro compound |
| Conditions | Computed property (XLogP3 3.0) |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability and oral bioavailability; the 3,4-difluoro compound may offer a more favorable ADME profile for certain targets compared to less lipophilic analogs.
- [1] PubChem. (2025). 3,4-Difluoro-N-hydroxy-benzamidine. CID 4094371. Computed Descriptors (XLogP3). View Source
